4-Cyclohexyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-Cyclohexyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound featuring an imidazolidine ring substituted with a cyclohexyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with glyoxal in the presence of a base, followed by cyclization and oxidation steps to form the imidazolidine ring and introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The imidazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-Cyclohexyl-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, influencing the activity of enzymes or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidone-4-carboxylic acid: Similar structure but lacks the cyclohexyl group.
2-Oxo-4-imidazolidinecarboxylic acid: Another related compound with a similar core structure.
Uniqueness
4-Cyclohexyl-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other imidazolidine derivatives and can lead to different applications and properties.
Properties
IUPAC Name |
4-cyclohexyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-8(14)10(6-11-9(15)12-10)7-4-2-1-3-5-7/h7H,1-6H2,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFUNTCCVYNCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CNC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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